6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride

Lipophilicity LogP Drug Design

Kinase inhibitor SAR programs demand building blocks with reliable reactivity and high purity-impurities in lower-grade intermediates compromise assay reproducibility. 6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride (CAS 1220020-44-9) addresses this: the 6-chloro substitution enables direct Suzuki-Miyaura cross-coupling, a functional handle absent in non-chlorinated analogs. Its LogP of 2.39 supports improved membrane permeability for lead optimization. The 98% purity grade minimizes in-house purification and assay interference. Key fragment of CHK1 inhibitor LY2880070. Bulk quantities available for global shipping.

Molecular Formula C9H13Cl2N3O
Molecular Weight 250.12 g/mol
CAS No. 1220020-44-9
Cat. No. B1424669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride
CAS1220020-44-9
Molecular FormulaC9H13Cl2N3O
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=CN=CC(=N2)Cl.Cl
InChIInChI=1S/C9H12ClN3O.ClH/c10-8-5-12-6-9(13-8)14-7-2-1-3-11-4-7;/h5-7,11H,1-4H2;1H
InChIKeyQGXGESUNMRBWAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride (CAS 1220020-44-9): A Chlorinated Pyrazinyl-Piperidine Ether Building Block


6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride (CAS 1220020-44-9) is a heterocyclic building block characterized by a 2-chloropyrazine core linked via an ether bond to a 3-piperidinyl group [1]. This hydrochloride salt form (C9H13Cl2N3O, MW 250.13) is supplied as a research chemical with purities typically ≥95% . Its structural features—a chloropyrazine moiety and a piperidine ether—position it as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules .

Why 6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride Cannot Be Readily Substituted by In-Class Analogs


Generic substitution among pyrazinyl-piperidine ethers is precluded by the significant impact of subtle structural modifications on both physicochemical properties and synthetic utility. The presence of the chlorine atom on the pyrazine ring, the specific ether linkage position, and the salt form critically influence lipophilicity, reactivity in cross-coupling reactions, and solid-state stability [1]. For example, the 6-chloro substitution on the pyrazine ring enables direct participation in palladium-catalyzed coupling reactions, a functional handle absent in the non-chlorinated analog 2-(piperidin-3-yloxy)pyrazine [2]. Consequently, even closely related compounds cannot be interchanged without altering the downstream synthetic route or the final compound's property profile, as detailed in the quantitative evidence below .

Quantitative Differentiation Evidence for 6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride


Increased Lipophilicity Compared to the Non-Chlorinated Analog

The 6-chloro substituent on the pyrazine ring significantly increases the compound's lipophilicity compared to its non-chlorinated analog, 2-(piperidin-3-yloxy)-pyrazine hydrochloride [1]. This difference is quantified by the calculated partition coefficient (LogP), which is a key parameter in drug discovery for predicting membrane permeability and pharmacokinetic behavior [2].

Lipophilicity LogP Drug Design

Enhanced Synthetic Versatility via Suzuki-Miyaura Cross-Coupling

The presence of a 2-chloropyrazine moiety enables the compound to serve as a competent electrophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a transformation that is not possible with the non-halogenated analog [1]. This synthetic utility is well-documented for 2-chloropyrazine derivatives, which can be efficiently coupled with a variety of arylboronic acids to generate diverse biaryl systems [2].

Cross-Coupling Suzuki Reaction Medicinal Chemistry

Higher Commercial Purity Specification Compared to a Primary Analog

Commercially, 6-chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride is available from reputable suppliers at a minimum purity of 98% . In contrast, the closely related analog 2-(piperidin-3-yloxy)-pyrazine hydrochloride (CAS 1185312-42-8) is most commonly offered with a 95% purity specification . This difference is quantifiable and directly impacts the reliability of downstream applications, particularly in sensitive biological assays or when the compound is used as a key intermediate in multi-step syntheses.

Purity Quality Control Procurement

Recommended Research and Procurement Applications for 6-Chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride


Lead Optimization for Membrane-Permeable Kinase Inhibitors

Due to its calculated LogP of 2.39, which is higher than its non-chlorinated analog (LogP 1.74), this compound is a more suitable building block for designing lead compounds where improved membrane permeability is a key objective [1]. Medicinal chemists can leverage this property in the development of kinase inhibitors that require efficient cellular uptake.

Parallel Synthesis and Library Generation via Suzuki Coupling

The 2-chloropyrazine moiety provides a reliable handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [2]. This makes the compound an excellent starting point for creating diverse chemical libraries of pyrazine-based biaryl derivatives, a common motif in pharmaceutical research.

High-Fidelity Biological Assays Requiring High-Purity Reagents

For biological testing where assay reproducibility is paramount, the commercially available 98% purity grade of this compound offers a distinct advantage over the more common 95% purity of its analog . Procuring the higher-purity material can minimize the need for in-house purification and reduce the risk of assay interference from impurities.

Synthesis of CHK1 Inhibitor Analogs

The core structure of this compound is a key fragment in the clinically investigated CHK1 inhibitor LY2880070 [3]. Researchers can use 6-chloro-2-pyrazinyl 3-piperidinyl ether hydrochloride as a versatile intermediate to explore structure-activity relationships (SAR) around the pyrazinyl-piperidine ether moiety of this chemotype, potentially generating novel analogs with improved properties.

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